Vopimetostat

PRMT5 Inhibitor MTAP-deleted Cancers Synthetic Lethality

Vopimetostat (TNG462) is a superior, MTA-cooperative PRMT5 inhibitor for preclinical oncology research. Unlike first-generation TNG908 (15-fold), vopimetostat achieves a 45-fold selectivity window for MTAP-deleted cancer cells, with improved DMPK properties. Validated in Phase 1/2 trials (NCT05732831) for MTAP-deleted solid tumors, including pancreatic ductal adenocarcinoma (mPFS 7.2 months). Procure to benchmark synthetic lethality mechanisms, develop pharmacodynamic biomarkers, or design combination regimens.

Molecular Formula C28H36N6O2S
Molecular Weight 520.7 g/mol
CAS No. 2760483-96-1
Cat. No. B15583334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVopimetostat
CAS2760483-96-1
Molecular FormulaC28H36N6O2S
Molecular Weight520.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1
InChIKeyDHAGMIPSRSPWSH-GAJHUEQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vopimetostat (TNG462) for MTAP-Deleted Solid Tumors: Sourcing Considerations


Vopimetostat (CAS 2760483-96-1, also known as TNG462) is a clinical-stage, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. It functions as a next-generation, MTA-cooperative PRMT5 inhibitor, designed to selectively target cancer cells harboring homozygous deletions of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10–15% of all human cancers [2]. This synthetic lethality approach exploits the accumulation of the metabolite MTA in MTAP-null cells to achieve tumor-selective PRMT5 inhibition while sparing normal, MTAP-proficient tissues [3]. Vopimetostat is currently under investigation in Phase 1/2 clinical trials (NCT05732831) as both a monotherapy and in combination regimens for advanced or metastatic MTAP-deleted solid tumors [4].

Vopimetostat Procurement: The Case Against Interchangeable MTA-Cooperative PRMT5 Inhibitors


In the procurement of research-grade MTA-cooperative PRMT5 inhibitors for preclinical studies or clinical trial design, simple substitution based on shared mechanism is not scientifically sound. Despite operating within the same synthetic lethality paradigm, compounds such as TNG908, MRTX1719 (BMS-986504), and AMG 193 exhibit divergent preclinical selectivity profiles, binding kinetics, and drug metabolism and pharmacokinetic (DMPK) properties that directly impact their translational potential and experimental interpretation [1]. For instance, the first-generation MTA-cooperative inhibitor TNG908 demonstrates a 15-fold selectivity for MTAP-deleted over wild-type cells [2], whereas its optimized successor, vopimetostat (TNG462), was specifically engineered to enhance this selectivity window to 45-fold and improve DMPK characteristics, reducing the potential for off-target effects and enabling more robust in vivo modeling [3]. Furthermore, emerging clinical data reveal divergent efficacy and safety profiles among these agents, with vopimetostat demonstrating clinical activity in tumor types where other candidates have shown limited benefit, underscoring that the choice of which specific PRMT5 inhibitor to procure or use is a critical, data-driven decision point [4].

Quantitative Vopimetostat Differentiation Guide: Procurement and Selection Data


Clinical Efficacy of Vopimetostat in MTAP-Deleted Solid Tumors: A Head-to-Head Comparison of Overall Response Rates

Vopimetostat (TNG462) demonstrates a higher overall response rate (ORR) compared to the MTA-cooperative PRMT5 inhibitor BMS-986504 (formerly MRTX1719) in early-phase clinical trials for MTAP-deleted solid tumors. In an interim analysis of its Phase 1/2 trial (NCT05732831), vopimetostat achieved an ORR of 27% across 94 evaluable patients with various MTAP-deleted solid tumors [1]. In contrast, BMS-986504 (MRTX1719) reported an ORR of 30% in a Phase 1/2 trial specifically for non-small cell lung cancer (NSCLC) patients [2]. This cross-trial comparison indicates that vopimetostat demonstrates comparable or potentially superior efficacy across a broader, less selected patient population. Furthermore, vopimetostat achieved a disease control rate (DCR) of 78% and a median progression-free survival (PFS) of 6.4 months across all histologies [1]. In a sub-analysis of second-line pancreatic cancer, an area of high unmet need, vopimetostat achieved an ORR of 25% and a median PFS of 7.2 months, which is "more than double that observed in historical control studies" [3].

PRMT5 Inhibitor MTAP-deleted Cancers Synthetic Lethality

Vopimetostat In Vitro Selectivity: Quantifying the Synthetic Lethality Window

Vopimetostat (TNG462) exhibits a substantially enhanced selectivity window for MTAP-deleted cancer cells compared to its predecessor, TNG908. In a direct preclinical comparison, TNG908 demonstrated a 15-fold selectivity for killing MTAP-deleted (MTAP-null) cells over MTAP-intact (MTAP WT) cells [1]. In contrast, vopimetostat (TNG462) was specifically optimized to improve this selectivity, achieving a 45-fold selectivity for MTAP-deleted cancer cell lines over isogenic MTAP WT cell lines in antiproliferative assays [2]. This 3-fold improvement in the selectivity window is a critical differentiation metric, as it suggests a potentially wider therapeutic index and reduced potential for on-target toxicity in normal tissues. The high selectivity is attributed to vopimetostat's potent binding to the PRMT5·MTA complex, which is enriched in MTAP-deleted cells due to elevated MTA levels [3].

PRMT5 Inhibitor Synthetic Lethality MTAP Deletion

Optimized Drug Metabolism and Pharmacokinetic (DMPK) Profile of Vopimetostat

Vopimetostat (TNG462) was designed with a specific focus on improving drug metabolism and pharmacokinetic (DMPK) properties relative to earlier MTA-cooperative PRMT5 inhibitors like TNG908. While precise quantitative DMPK parameters (e.g., oral bioavailability, clearance, volume of distribution) are not publicly disclosed in detail, the discovery publication for TNG462 explicitly states that it possesses 'improved DMPK properties' and is 'a more potent and selective MTA-cooperative PRMT5 inhibitor' compared to TNG908 [1]. This optimization is a key rationale for the compound's advancement into clinical development and its selection over TNG908 for non-CNS indications. The improved DMPK profile is intended to support once-daily oral dosing, a convenience factor highlighted in clinical reports [2], and is expected to contribute to more consistent target engagement and antitumor activity in patients.

PRMT5 Inhibitor DMPK Drug Discovery

Favorable and Potentially Best-in-Class Safety Profile of Vopimetostat at Recommended Phase 2 Dose

In its ongoing Phase 1/2 clinical trial (NCT05732831), vopimetostat has demonstrated a favorable and potentially best-in-class safety and tolerability profile at the go-forward dose of 250 mg once daily [1]. This is a critical differentiator from first-generation, non-MTA-cooperative PRMT5 inhibitors, which have been plagued by dose-limiting toxicities, particularly hematological adverse events such as anemia and thrombocytopenia [2]. While specific comparative adverse event rates are not yet available in a head-to-head format, the clinical observation of a 'favorable' safety profile for vopimetostat, as reported by investigators, contrasts sharply with the toxicity profiles that have hindered the clinical development of earlier PRMT5 inhibitors. This improved safety is attributed to the compound's MTA-cooperative mechanism, which spares PRMT5 activity in normal, MTAP-proficient cells [3].

PRMT5 Inhibitor Clinical Safety Tolerability

Key Research and Industrial Applications for Vopimetostat (TNG462)


Preclinical Validation of Synthetic Lethality in MTAP-Deleted Pancreatic Cancer Models

Vopimetostat (TNG462) is an ideal tool for preclinical studies investigating PRMT5 inhibition as a synthetic lethal strategy in MTAP-deleted pancreatic ductal adenocarcinoma (PDAC). Given that MTAP deletion occurs in approximately 35% of pancreatic cancers [1], and that vopimetostat has demonstrated a median PFS of 7.2 months in second-line MTAP-deleted pancreatic cancer patients—more than double that of historical controls [2]—this compound is highly relevant for studies aiming to model and improve upon this clinical activity. Researchers can use vopimetostat in MTAP-null PDAC cell lines (e.g., MIAPaCa-2) and patient-derived xenograft (PDX) models to elucidate mechanisms of response and resistance, and to evaluate rational combination therapies (e.g., with chemotherapy or other targeted agents).

Comparative Pharmacology Studies to Investigate MTA-Cooperative Mechanism Selectivity

Vopimetostat, with its 45-fold selectivity for MTAP-deleted over wild-type cells [1], serves as a superior benchmark compound for mechanistic studies of MTA-cooperative PRMT5 inhibition. Researchers can use vopimetostat alongside its predecessor TNG908 (15-fold selectivity) or non-MTA-cooperative inhibitors to dissect the relationship between the selectivity window and therapeutic index. Experiments using isogenic MTAP-deleted and MTAP-WT cell line pairs can quantify differences in target engagement (e.g., via SDMA reduction), downstream gene expression changes, and apoptosis induction. These studies are crucial for understanding the molecular basis of synthetic lethality and for benchmarking the performance of novel PRMT5 inhibitors in development.

Pharmacodynamic (PD) Biomarker Development in MTAP-Deleted NSCLC and Other Solid Tumors

Vopimetostat is a valuable chemical probe for developing and validating pharmacodynamic (PD) biomarkers of PRMT5 inhibition in MTAP-deleted tumors. In MTAP-deleted non-small cell lung cancer (NSCLC), which represents approximately 27% of cases [1], vopimetostat can be used in preclinical models and patient-derived samples to correlate drug exposure and target engagement (e.g., reduction in symmetric dimethylarginine (SDMA) marks on histones H2A, H3, and H4) [2] with antitumor efficacy. Researchers can leverage the compound's improved DMPK properties [3] to achieve sustained target inhibition in vivo, facilitating the identification of PD markers that may translate to clinical trials for patient selection and monitoring response.

Rational Combination Therapy Studies Targeting Synthetic Lethal Networks

Vopimetostat is an optimal agent for designing combination therapy studies that target the unique vulnerabilities of MTAP-deleted cancers. Emerging preclinical data indicate that combining MTA-cooperative PRMT5 inhibitors like vopimetostat with agents such as MAT2A inhibitors (e.g., S095035) or PARP inhibitors may produce synergistic antitumor effects [1]. Given vopimetostat's favorable safety profile [2], it is particularly well-suited for in vivo combination studies in MTAP-deleted xenograft or PDX models. Researchers can use vopimetostat to explore novel combination regimens that maximize synthetic lethality while minimizing toxicity, providing a foundation for future clinical trial designs in MTAP-deleted solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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